Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate
Description
Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate is a sulfur-containing ester derivative with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.26 g/mol. Its structure comprises a methyl ester group linked to a sulfanyl (thioether) moiety, which is attached to a 2-methoxyphenyl ring. The compound’s reactivity and applications are influenced by the electron-donating methoxy group and the sulfur atom, which facilitate nucleophilic substitutions and participation in redox reactions.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-3-4-6-9(8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTOPQWHMZUPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate typically involves the reaction of 2-methoxyphenylthiol with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the methoxyphenyl moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
The table below compares Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate with structurally related compounds differing in aryl substituents:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy group in the target compound enhances electron density on the aromatic ring, promoting electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., chloro, cyano, fluoro) in analogs like Methyl 2-(4-chlorophenyl)sulfanylacetate increase stability against oxidation and modify lipophilicity .
- Solubility and Reactivity: The hydroxyl group in Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate improves aqueous solubility via hydrogen bonding, whereas the cyano group in Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate enables click chemistry or further functionalization .
Derivatives with Modified Ester or Sulfanyl Groups
Key Observations:
- Ester Group Modifications: Replacing the methyl ester with ethyl (e.g., Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate) alters hydrolysis kinetics and bioavailability .
- Sulfanyl Group Flexibility : The 2-methoxyethyl chain in Methyl 2-[(2-methoxyethyl)sulfanyl]acetate enhances solubility in polar solvents, making it suitable for polymer chemistry .
Pharmacologically Active Derivatives
Key Observations:
- Thiazolidinone Derivatives: Compounds like those in demonstrate how the acetoxy-thiazolidinone framework, when combined with aryl sulfanyl groups, can yield potent antimicrobial agents .
- Neuroactive Analogs : NBOMe compounds (e.g., 25I-NBOMe) share the 2-methoxyphenyl motif but incorporate amine groups, highlighting the structural diversity achievable from the target compound’s backbone .
Biological Activity
Methyl 2-[(2-methoxyphenyl)sulfanyl]acetate, also known as a thioether derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group attached to a sulfur atom, which is further connected to an acetate moiety. The unique structural characteristics of this compound may contribute to its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research has indicated that thioether compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various thioether derivatives demonstrated that those containing methoxy groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects by modulating immune responses .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In cellular models of breast cancer, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, it exhibited synergistic effects when used in combination with common chemotherapeutic agents like doxorubicin, enhancing their efficacy against resistant cancer cell lines .
Case Studies
-
Study on Antimicrobial Efficacy :
A systematic evaluation of various thioether derivatives revealed that this compound showed superior antimicrobial activity compared to its analogs. The study utilized both disk diffusion and broth microdilution methods to ascertain effectiveness against a panel of bacterial strains. -
Anti-inflammatory Mechanism Investigation :
In a controlled laboratory setting, macrophages were treated with the compound prior to stimulation with lipopolysaccharides (LPS). The results indicated a marked decrease in inflammatory markers, suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases . -
Anticancer Synergy Trials :
A combination therapy study assessed the effects of this compound alongside doxorubicin in MCF-7 breast cancer cells. Results indicated that co-treatment reduced cell viability significantly more than either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
